molecular formula C10H16F6N2O4 B12997979 (R)-2-Ethylpiperazine bis(2,2,2-trifluoroacetate)

(R)-2-Ethylpiperazine bis(2,2,2-trifluoroacetate)

Cat. No.: B12997979
M. Wt: 342.24 g/mol
InChI Key: PLHLLCCWOPYNKB-QYCVXMPOSA-N
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Description

®-2-Ethylpiperazine bis(2,2,2-trifluoroacetate) is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl group attached to the piperazine ring and two trifluoroacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Ethylpiperazine bis(2,2,2-trifluoroacetate) typically involves the reaction of ®-2-ethylpiperazine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

(R)2ethylpiperazine+2(CF3CO)2O(R)2ethylpiperazinebis(2,2,2trifluoroacetate)+2CF3COOH(R)-2-ethylpiperazine + 2 \, (CF_3CO)_2O \rightarrow (R)-2-ethylpiperazine \, bis(2,2,2-trifluoroacetate) + 2 \, CF_3COOH (R)−2−ethylpiperazine+2(CF3​CO)2​O→(R)−2−ethylpiperazinebis(2,2,2−trifluoroacetate)+2CF3​COOH

Industrial Production Methods

In an industrial setting, the production of ®-2-Ethylpiperazine bis(2,2,2-trifluoroacetate) may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

®-2-Ethylpiperazine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of piperazine derivatives with reduced functional groups.

    Substitution: The trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperazine derivatives.

Scientific Research Applications

®-2-Ethylpiperazine bis(2,2,2-trifluoroacetate) has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-2-Ethylpiperazine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Methylpiperazine bis(2,2,2-trifluoroacetate)
  • ®-2-Propylpiperazine bis(2,2,2-trifluoroacetate)
  • ®-2-Butylpiperazine bis(2,2,2-trifluoroacetate)

Uniqueness

®-2-Ethylpiperazine bis(2,2,2-trifluoroacetate) is unique due to its specific structural features, such as the ethyl group attached to the piperazine ring and the presence of two trifluoroacetate groups. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16F6N2O4

Molecular Weight

342.24 g/mol

IUPAC Name

(2R)-2-ethylpiperazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H14N2.2C2HF3O2/c1-2-6-5-7-3-4-8-6;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7)/t6-;;/m1../s1

InChI Key

PLHLLCCWOPYNKB-QYCVXMPOSA-N

Isomeric SMILES

CC[C@@H]1CNCCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC1CNCCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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